molecular formula C10H12N4O2 B14165798 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol CAS No. 736940-92-4

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol

Katalognummer: B14165798
CAS-Nummer: 736940-92-4
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: QSHJOIJAULQHDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a methoxy group, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, in particular, is notable for its biological activity and ability to form stable complexes with various biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its methoxy, triazole, and phenol groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

736940-92-4

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

5-methoxy-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C10H12N4O2/c1-16-9-3-2-8(10(15)4-9)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3

InChI-Schlüssel

QSHJOIJAULQHDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CNN2C=NN=C2)O

Löslichkeit

17 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.